molecular formula C15H13ClN2O4S B2662150 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide CAS No. 921898-33-1

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide

Cat. No.: B2662150
CAS No.: 921898-33-1
M. Wt: 352.79
InChI Key: YTHQUIUBRUNARH-UHFFFAOYSA-N
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Description

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. This compound is characterized by its unique structure, which includes a chloro-substituted dibenzo-oxazepine core and an ethanesulfonamide group. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzo[b,f][1,4]oxazepine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazepine ring.

    Oxidation: The oxidation of the intermediate to introduce the keto group at the 11th position is typically carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Sulfonamide formation: The final step involves the reaction of the intermediate with ethanesulfonamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the keto group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the keto group can yield the corresponding alcohol, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. For example, it may act as an antagonist at dopamine receptors, which is a common mechanism for neuroleptic drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is unique due to its specific structural features, such as the combination of a chloro-substituted dibenzo-oxazepine core and an ethanesulfonamide group. This unique structure contributes to its distinct chemical and pharmacological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c1-2-23(20,21)18-10-4-6-13-11(8-10)15(19)17-12-7-9(16)3-5-14(12)22-13/h3-8,18H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHQUIUBRUNARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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